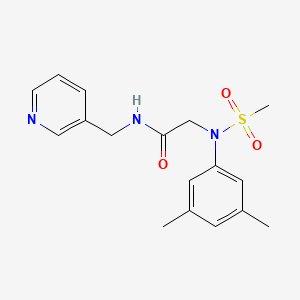

![molecular formula C22H31N3O2 B5518468 2-(2-甲氧基乙基)-8-[(1-甲基-1H-吲哚-5-基)甲基]-2,8-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5518468.png)

2-(2-甲氧基乙基)-8-[(1-甲基-1H-吲哚-5-基)甲基]-2,8-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves intricate chemical pathways that may include Michael addition, cyclization, and spirocyclization reactions. For example, a divergent synthesis method was described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the key step of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Additionally, stereoselective synthesis approaches are crucial for obtaining specific isomers of these compounds, as demonstrated by the efficient stereoselective synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic architecture, incorporating both nitrogen and oxygen atoms within the cyclic framework. Crystal structure and biological activity studies, such as those conducted on (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provide insight into the three-dimensional arrangement of atoms, hydrogen bonding interactions, and the chair conformation of the cyclohexanone unit (Yuan et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, leveraging their unique structure for the synthesis of pharmacologically relevant compounds. Spirocyclization of pyridine substrates has been employed for the construction of 3,9-diazaspiro[5.5]undecane derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Parameswarappa & Pigge, 2011). Additionally, the annulation of primary amines to diazaspirocycles utilizing α-methyl benzyl resin indicates the potential for solid-phase synthesis approaches (Macleod et al., 2006).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies on these compounds often involve spectroscopic techniques like NMR, IR, and mass spectrometry for structure elucidation and property analysis. For instance, the study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provided valuable information on the chemical shifts and structural analysis (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro[5.5]undecane derivatives are critical for their application in synthetic chemistry and potential pharmaceutical uses. The ability to undergo reactions such as Michael addition and spirocyclization makes these compounds versatile intermediates for the synthesis of complex organic molecules. The photophysical studies and solvatochromic analysis of diazaspiro compounds highlight their chemical behavior in different solvent environments, offering insights into their potential applications in materials science and drug development (Aggarwal & Khurana, 2015).

科学研究应用

抗高血压活性

对 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的研究,包括与指定化合物相关的结构,表明具有显著的抗高血压特性。这些化合物已被评估其在降低自发性高血压大鼠血压中的有效性,其中一些化合物由于外周 α1-肾上腺素能受体阻断而显示出相当大的潜力 (Clark 等,1983)。对 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮的类似研究也证明了抗高血压作用,这归因于 α-肾上腺素能受体阻断 (Caroon 等,1981)。

药理学评估

研究已扩展到评估抗高血压药的盐以实现缓释制剂,展示了这些化合物在药物递送系统中的多功能性 (Benjamin & Lin,1985)。此外,作为 CCR8 拮抗剂的 3-酰基-9-苯氧基苯基-3,9-二氮杂螺[5.5]十一烷衍生物的合成和评估突出了它们在治疗趋化因子介导的疾病中的效用,尤其是哮喘和慢性阻塞性肺疾病等呼吸系统疾病 (Norman,2007)。

合成方法

已经开发出用于含氮螺杂环的创新合成方法,包括无催化剂合成,可在短反应时间内生成高质量的化合物。这些进展促进了在各种药物应用中探索二氮杂螺[5.5]十一烷衍生物 (Aggarwal 等,2014)。

配体混杂性降低

专注于多巴胺 D3 受体 (D3R) 的研究利用低亲和力二氮杂螺原位片段来降低高度保守的胺能 G 蛋白偶联受体中的配体混杂性。这种方法旨在最大限度地减少脱靶相互作用,这是药物开发中确保特异性和减少潜在副作用的关键考虑因素 (Reilly 等,2019)。

属性

IUPAC Name |

2-(2-methoxyethyl)-8-[(1-methylindol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-23-11-7-19-14-18(4-5-20(19)23)15-24-10-3-8-22(16-24)9-6-21(26)25(17-22)12-13-27-2/h4-5,7,11,14H,3,6,8-10,12-13,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPQRKPOODQMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CN3CCCC4(C3)CCC(=O)N(C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

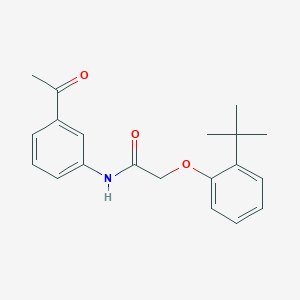

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5518386.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

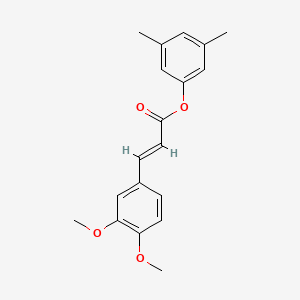

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)